REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[N:9][C:10]([CH3:13])=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Mn]([O-])(=O)(=O)=[O:15].[K+].[OH2:20]>>[C:1]1([C:7]2[CH:8]=[N:9][C:10]([C:13]([OH:15])=[O:20])=[CH:11][CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
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Name
|
|
Quantity
|
1.99 g
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Type
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reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C=NC(=CC1)C
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Name
|
|
Quantity
|
48.6 mmol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 16 hours
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Duration
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16 h
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Type
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FILTRATION
|
Details
|
filtered through celite
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Type
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CUSTOM
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Details
|
to remove the solids
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Type
|
ADDITION
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Details
|
Acetic acid (2 mL) was added to the colourless filtrate
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Type
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FILTRATION
|
Details
|
the product was collected as a white solid by filtration
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=NC(=CC1)C(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |